
Boc--cyclohexyl-D-Ala-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc–cyclohexyl-D-Ala-OH: is a chemical compound with the molecular formula C14H25NO4 and a molecular weight of 271.35 g/mol . It is a derivative of alanine, where the amino group is protected by a tert-butoxycarbonyl (Boc) group, and the side chain contains a cyclohexyl group. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Boc–cyclohexyl-D-Ala-OH typically involves the protection of the amino group of cyclohexyl-D-alanine with a Boc group. This can be achieved using tert-butoxycarbonyl anhydride (Boc2O) in the presence of a base such as triethylamine (TEA) . The reaction is usually carried out in an organic solvent like dichloromethane (DCM) at room temperature .
Industrial Production Methods: Industrial production of Boc–cyclohexyl-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification . The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Boc–cyclohexyl-D-Ala-OH undergoes several types of chemical reactions, including:
Deprotection: Removal of the Boc group using acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .
Common Reagents and Conditions:
Deprotection: TFA in DCM or HCl in dioxane.
Coupling: DCC or EDC in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA).
Major Products Formed:
Deprotection: Cyclohexyl-D-alanine.
Coupling: Peptides containing cyclohexyl-D-alanine residues.
Wissenschaftliche Forschungsanwendungen
Boc–cyclohexyl-D-Ala-OH has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Boc–cyclohexyl-D-Ala-OH primarily involves its role as a protected amino acid in peptide synthesis. The Boc group protects the amino group during coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions, such as forming peptide bonds . The cyclohexyl group provides steric hindrance, influencing the conformation and reactivity of the resulting peptides .
Vergleich Mit ähnlichen Verbindungen
- Boc–cyclohexyl-L-Ala-OH
- Boc–cyclohexyl-D-alanine
- Boc–cyclohexyl-L-alanine
Comparison: Boc–cyclohexyl-D-Ala-OH is unique due to its D-configuration, which can impart different biological activities compared to its L-counterpart . The presence of the cyclohexyl group also distinguishes it from other Boc-protected amino acids, providing unique steric and electronic properties .
Eigenschaften
Molekularformel |
C14H27NO5 |
|---|---|
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
(2R)-3-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid;hydrate |
InChI |
InChI=1S/C14H25NO4.H2O/c1-14(2,3)19-13(18)15-11(12(16)17)9-10-7-5-4-6-8-10;/h10-11H,4-9H2,1-3H3,(H,15,18)(H,16,17);1H2/t11-;/m1./s1 |
InChI-Schlüssel |
KGIDHDHQFLWAMT-RFVHGSKJSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1CCCCC1)C(=O)O.O |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1CCCCC1)C(=O)O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-[[2-[2-[4-(N-phenylanilino)phenyl]thieno[3,2-b]thiophen-5-yl]-1,3-thiazol-5-yl]methylidene]propanedinitrile](/img/structure/B15249299.png)
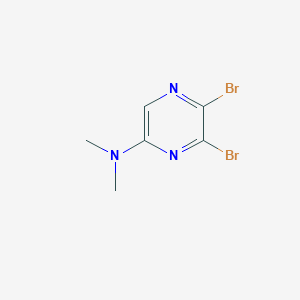
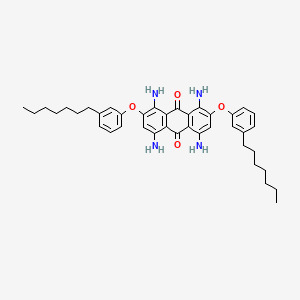
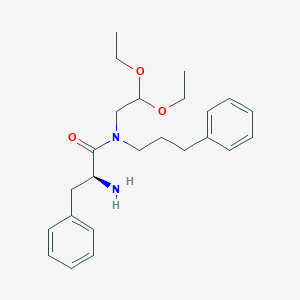
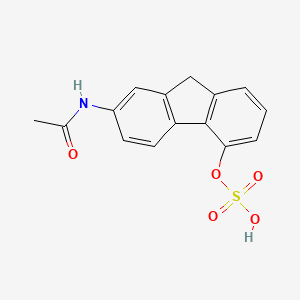
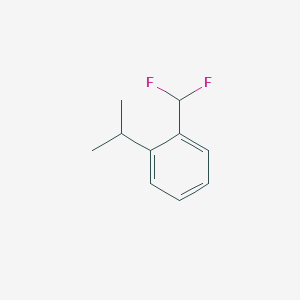
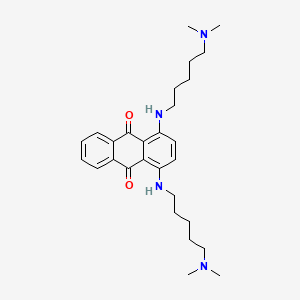
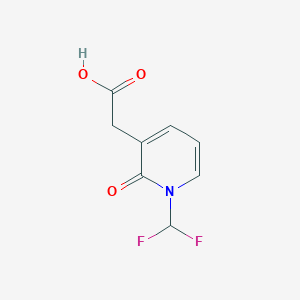

![9,10-Anthracenedione, 1,5-bis[(2,3-dihydroxypropyl)thio]-](/img/structure/B15249345.png)
![9H-fluoren-9-ylmethyl N-[(E)-3-methylbut-1-enyl]carbamate](/img/structure/B15249353.png)
